molecular formula C18H21ClN2O4S B4923080 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide

Cat. No.: B4923080
M. Wt: 396.9 g/mol
InChI Key: JFRGOCLQWCMSTK-UHFFFAOYSA-N
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Description

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro, methoxy, and methylsulfonyl group attached to an aniline ring, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Formation of the aniline derivative: The starting material, 3-chloro-4-methoxyaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-chloro-4-methoxy-N-methylsulfonylaniline.

    Acetamide formation: The intermediate is then reacted with 2-phenylethylamine and acetic anhydride under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methylsulfonyl groups.

    Reduction: Reduction reactions could target the chloro group or the acetamide moiety.

    Substitution: The chloro group on the aniline ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or deacetylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-methoxyanilino)-N-(2-phenylethyl)acetamide: Lacks the methylsulfonyl group.

    2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetamide: Lacks the phenylethyl group.

    2-(4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide: Lacks the chloro group.

Uniqueness

The presence of the chloro, methoxy, and methylsulfonyl groups in 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-25-17-9-8-15(12-16(17)19)21(26(2,23)24)13-18(22)20-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRGOCLQWCMSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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